3,5-Diisopropylpyrazole

Übersicht

Beschreibung

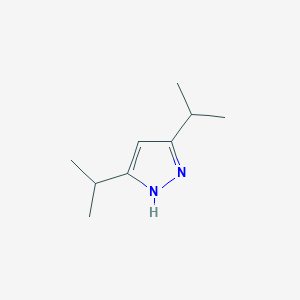

3,5-Diisopropylpyrazole is an organic compound with the molecular formula C9H16N2. It belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Diisopropylpyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine with 3,5-dimethyl-2,4-hexanedione under acidic conditions. The reaction typically proceeds as follows:

Step 1: Hydrazine reacts with 3,5-dimethyl-2,4-hexanedione to form an intermediate.

Step 2: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Acid-Base Reactivity and Salt Formation

3,5-Diisopropylpyrazole exhibits weak Brønsted acidity due to the N–H group in the pyrazole ring. This property enables its participation in acid-base reactions:

-

Reaction with Tetrafluoroterephthalic Acid :

When this compound reacts with tetrafluoroterephthalic acid in anhydrous tetrahydrofuran (THF), proton transfer occurs, forming the bis(3,5-diisopropyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate salt . The reaction proceeds under ambient conditions, as shown below:Reaction Scheme :

Key Observations :

Tautomerism and Structural Dynamics

The pyrazole ring undergoes prototropic tautomerism, where the hydrogen atom shifts between the two nitrogen atoms. For this compound:

-

Solid-State Behavior :

X-ray crystallography confirms that 3,5-disubstituted pyrazoles generally adopt a single tautomer in the solid state due to steric and electronic effects . -

Influence of Substituents :

The electron-donating isopropyl groups stabilize the tautomer where the hydrogen resides on the less hindered nitrogen, though dynamic exchange may occur in solution .

Spectroscopic Data and Characterization

Key spectroscopic features of this compound and its derivatives include:

| Property | Data | Source |

|---|---|---|

| IR (cm−1^{-1}−1) | N–H stretch: 3239; C=O (salt): 1624, 1606 | |

| 1^11H NMR (CDCl3_33) | δ 1.25–1.30 (isopropyl CH), δ 3.00 (isopropyl CH) | |

| Molecular Formula | CHN |

Comparative Reactivity with Other Pyrazoles

The reactivity of this compound diverges from simpler pyrazoles due to substituent effects:

| Feature | This compound | Unsubstituted Pyrazole |

|---|---|---|

| Acidity (pKa_aa) | ~20 (estimated) | 14.5 |

| Tautomer Preference | Single tautomer (solid) | Dynamic equilibrium |

| Coordination Ability | Low | High |

Wissenschaftliche Forschungsanwendungen

Chemistry

3,5-Diisopropylpyrazole serves as a versatile building block in synthetic chemistry. It is utilized in the development of more complex heterocyclic compounds, which are essential for creating new materials and pharmaceuticals. Its ability to participate in various chemical reactions makes it valuable for researchers looking to innovate in synthetic pathways.

| Application | Description |

|---|---|

| Building Block | Used for synthesizing complex heterocycles |

| Specialty Chemicals | Involved in the production of specialty chemicals |

Biological Activities

Research indicates that this compound exhibits noteworthy biological activities, including antimicrobial and anti-inflammatory properties. These characteristics make it a candidate for further investigation in pharmacological contexts.

| Biological Activity | Potential Uses |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Anti-inflammatory | Treatment options for inflammatory diseases |

Pharmaceutical Applications

As a pharmaceutical intermediate, this compound is being explored for its potential to enhance drug efficacy and reduce side effects. Its interactions at the molecular level can influence drug design and therapeutic outcomes.

| Pharmaceutical Use | Description |

|---|---|

| Drug Development | Intermediate in the synthesis of bioactive compounds |

| Targeted Therapy | Potential role in designing targeted therapies |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. This suggests its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, this compound was tested for its ability to reduce inflammation markers. The compound showed promise in decreasing levels of cytokines associated with inflammation, indicating its potential therapeutic applications in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 3,5-Diisopropylpyrazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activities and cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 3,5-Dimethylpyrazole

- 3,5-Di-tert-butylpyrazole

- 3,5-Diphenylpyrazole

Comparison: 3,5-Diisopropylpyrazole is unique due to its specific isopropyl substituents, which influence its chemical reactivity and physical properties. Compared to 3,5-Dimethylpyrazole, it has bulkier substituents, affecting its steric interactions and solubility. The presence of isopropyl groups also differentiates it from 3,5-Diphenylpyrazole, which has aromatic substituents, leading to distinct electronic properties .

Biologische Aktivität

3,5-Diisopropylpyrazole (DIP) is a compound belonging to the pyrazole family, which has garnered attention in various fields due to its biological activity and potential applications. This article explores the biological properties of DIP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₉H₁₆N₂

- Molecular Weight : 152.24 g/mol

- CAS Number : 17536-00-4

- Melting Point : 88 °C

The compound is characterized by its diisopropyl substitution at the 3 and 5 positions of the pyrazole ring, which influences its solubility and reactivity.

Biological Activity Overview

This compound exhibits a range of biological activities that have been investigated in various studies:

- Antimicrobial Activity : Research has indicated that DIP may possess antimicrobial properties, particularly against certain bacterial strains. Its effectiveness is often compared to other pyrazole derivatives.

- Anti-inflammatory Properties : DIP has been studied for its potential to modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.

- Antioxidant Activity : The compound's ability to scavenge free radicals has been documented, indicating potential applications in oxidative stress-related conditions.

The biological effects of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DIP may inhibit specific enzymes involved in inflammation and microbial resistance.

- Modulation of Signaling Pathways : Studies suggest that it can influence signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of DIP against Pseudomonas aeruginosa. The results showed that DIP interfered with c-di-GMP signaling, promoting biofilm dispersal and enhancing the effectiveness of standard antibiotics like ciprofloxacin. This dual action suggests its potential as an adjunct therapy in treating resistant bacterial infections .

Case Study 2: Anti-inflammatory Effects

In a research article focusing on pyrazole derivatives, DIP was shown to reduce inflammatory markers in a murine model of arthritis. The compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3,5-di(propan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSJVTZSFIRYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60413596 | |

| Record name | 3,5-Diisopropylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17536-00-4 | |

| Record name | 3,5-Diisopropylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diisopropylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3,5-diisopropylpyrazole?

A: this compound, often abbreviated as iPr2pzH, has the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol. While the provided abstracts don't detail specific spectroscopic data, it can be characterized using techniques like NMR (1H and 13C), IR spectroscopy, and mass spectrometry. [, ]

Q2: How does the structure of this compound influence its coordination behavior?

A: The presence of two nitrogen atoms in the pyrazole ring allows this compound to act as a bridging ligand, forming complexes with various metal ions. The bulky isopropyl groups at the 3 and 5 positions introduce steric hindrance, impacting the geometry and nuclearity of the resulting complexes. For example, with silver(I) nitrate, it forms dimeric trinuclear or trinuclear complexes depending on the halogen substituent on the pyrazole ring. [] This steric effect is also observed in divalent chlorochromium complexes, where various coordination geometries, including square-pyramidal, trigonal-bipyramidal, and octahedral, are observed depending on the reaction conditions and other ligands present. []

Q3: Are there any studies on the stability and formulation of this compound complexes?

A: While the provided abstracts don't elaborate on specific formulation strategies, they do highlight the stability of some complexes. For instance, the dysprosium(III) single-molecule magnets (SMMs) synthesized with this compound and other pyrazolate-based ligands were found to be air-stable. [] This stability is crucial for potential applications and further investigation.

Q4: Has this compound been investigated for any catalytic properties?

A: One study mentions the use of a divalent chlorochromium complex bearing the this compound ligand in a cyclopropanation reaction. [] The chromium(II) complex facilitates the reaction of dichloromethane with styrene to form cyclopropane derivatives, suggesting potential catalytic activity for this class of compounds.

Q5: What computational chemistry studies have been conducted on this compound and its complexes?

A: One study employed theoretical calculations to analyze the hydrogen-bond interaction energies in supramolecular assemblies formed between benzene-1,3,5-tricarboxylic acid and various substituted pyrazoles, including this compound. [] These calculations provided insights into the stability and occurrence of different synthons based on substituent effects on the pyrazole ring. Additionally, in the study of dysprosium(III) SMMs, static electronic calculations were used to understand the impact of different pyrazolate ligands on the magnetic axiality and energy barriers for magnetization reversal. []

Q6: Are there any known alternatives or substitutes for this compound in its applications?

A: The research highlights the use of various other substituted pyrazoles alongside this compound. [, , , ] These include 4-chloro-3,5-diphenylpyrazole, 4-bromo-3,5-diphenylpyrazole, 3,5-dimethylpyrazole, and others. The choice of substituents on the pyrazole ring can significantly impact the properties and reactivity of the resulting metal complexes. This suggests that a range of substituted pyrazoles can be considered as alternatives or substitutes depending on the specific application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.